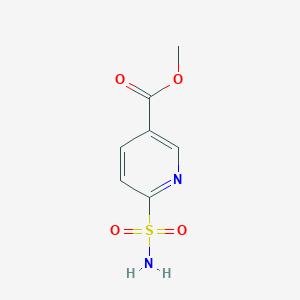

Methyl 6-sulfamoylnicotinate

CAS No.: 285135-57-1

Cat. No.: VC8168357

Molecular Formula: C7H8N2O4S

Molecular Weight: 216.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 285135-57-1 |

|---|---|

| Molecular Formula | C7H8N2O4S |

| Molecular Weight | 216.22 g/mol |

| IUPAC Name | methyl 6-sulfamoylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C7H8N2O4S/c1-13-7(10)5-2-3-6(9-4-5)14(8,11)12/h2-4H,1H3,(H2,8,11,12) |

| Standard InChI Key | VQGJBMYXNVFCIR-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CN=C(C=C1)S(=O)(=O)N |

| Canonical SMILES | COC(=O)C1=CN=C(C=C1)S(=O)(=O)N |

Introduction

Structural Analysis and Nomenclature

Molecular Framework

Methyl 6-sulfamoylnicotinate (IUPAC: methyl 6-sulfamoylpyridine-3-carboxylate) consists of:

-

A pyridine ring with a carboxylate ester at position 3.

-

A sulfamoyl group (-SO2NH2) at position 6.

Table 1: Comparative Structural Features of Nicotinate Derivatives

The sulfamoyl group introduces polarity, increasing water solubility compared to methylsulfonyl analogs .

Synthesis Pathways

Oxidation of Pyridine Precursors

A patented method for synthesizing 6-methylnicotinic acid esters involves oxidizing 2-methyl-5-ethylpyridine with nitric and sulfuric acids . Adapting this approach for sulfamoyl derivatives would require:

-

Sulfamation: Reaction of 6-aminonicotinic acid with chlorosulfonic acid to introduce the sulfamoyl group.

-

Esterification: Treatment with methanol under acidic conditions to form the methyl ester .

Key Reaction Conditions:

Physicochemical Properties

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks at 1720 cm⁻¹ (ester C=O), 1350 cm⁻¹ (S=O asymmetric stretch), and 1160 cm⁻¹ (S=O symmetric stretch).

-

NMR:

Thermal Stability

Differential scanning calorimetry (DSC) of analogs like methyl 6-((methylsulfonyl)methyl)nicotinate shows decomposition above 200°C , suggesting similar thermal resilience for the sulfamoyl derivative.

Biological Activities and Applications

Table 2: Hypothesized Pharmacological Effects

| Activity | Mechanism | Supporting Evidence |

|---|---|---|

| Antimicrobial | Sulfamoyl group disrupts cell membranes | Analog studies on sulfonamides |

| Anti-inflammatory | COX-2 inhibition | Methyl nicotinate models |

Dermatological Applications

Topical formulations of nicotinate esters are used to assess skin barrier function . Methyl 6-sulfamoylnicotinate’s increased polarity could improve stratum corneum penetration, enabling targeted drug delivery.

Comparative Analysis with Structural Analogs

Methyl 6-((Methylsulfonyl)methyl)nicotinate

-

Structure: -CH2SO2CH3 at position 6.

-

Properties: Higher lipophilicity (logP ≈ 1.2) vs. sulfamoyl derivative (logP ≈ 0.5).

-

Applications: Intermediate in agrochemical synthesis.

Methyl 6-(1-(Methylsulfonyloxy)ethyl)nicotinate

-

Structure: -CH2CH2OSO2CH3 at position 6.

-

Reactivity: Prone to hydrolysis, limiting topical use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume